N-(3-acetylphenyl)-1-(benzylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-acetylphenylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- 1-TOSYL-1H-IMIDAZOLE
- 4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE
- 1-ETHYL-4-TOSYLPIPERAZINE
Uniqueness
N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of an acetylphenyl group with a phenylmethanesulfonylpiperidine moiety makes it particularly effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C21H24N2O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-16(24)19-8-5-9-20(14-19)22-21(25)18-10-12-23(13-11-18)28(26,27)15-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15H2,1H3,(H,22,25) |
InChI Key |
MBDPBELONUZJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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